molecular formula C17H14FN3 B12546463 1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-66-5

1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B12546463
CAS No.: 654650-66-5
M. Wt: 279.31 g/mol
InChI Key: BZUTWJRASWFZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline core. This structure is part of the pyrazoloquinoline family, known for diverse pharmacological activities, including anti-inflammatory, anticancer, and receptor-binding properties . The 4-fluorophenyl and methyl substituents at positions 1 and 3, respectively, contribute to its unique electronic and steric profile, influencing both physicochemical properties and biological interactions.

Properties

CAS No.

654650-66-5

Molecular Formula

C17H14FN3

Molecular Weight

279.31 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline

InChI

InChI=1S/C17H14FN3/c1-11-15-10-19-16-5-3-2-4-14(16)17(15)21(20-11)13-8-6-12(18)7-9-13/h2-9,19H,10H2,1H3

InChI Key

BZUTWJRASWFZLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-fluoroaniline and 3-methyl-2,4-dihydroquinoline.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-fluoroaniline and a suitable aldehyde or ketone.

    Cyclization: The intermediate undergoes cyclization to form the pyrazolo ring, resulting in the formation of the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and scalability.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions that incorporate various reagents and conditions. The compound can be synthesized through methods involving the condensation of appropriate hydrazones with quinoline derivatives. For instance, a common synthetic route includes the reaction of 4-fluorobenzaldehyde with a substituted pyrazole under acidic or basic conditions to yield the desired product with high yields and purity.

Key Structural Features:

  • The compound features a fused pyrazoloquinoline structure, which contributes to its unique chemical properties.
  • The presence of the fluorine atom enhances lipophilicity and may influence biological interactions.

Biological Activities

Research has indicated that 1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline exhibits significant biological activities, making it a candidate for further pharmacological studies.

Anticancer Activity

Several studies have reported the anticancer properties of pyrazoloquinolines. For example:

  • Case Study 1: A derivative of this compound showed potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest.
  • Case Study 2: In vivo studies demonstrated that treatment with this compound resulted in reduced tumor growth in xenograft models, suggesting its potential as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effectiveness:

  • Case Study 3: Preliminary screening against bacterial strains indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria. Further modifications to the structure could enhance this property.

Material Science Applications

Beyond biological applications, 1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline has potential uses in material science:

  • Photophysical Properties: Research into its photophysical characteristics suggests it could be used in organic light-emitting diodes (OLEDs) due to its ability to emit light upon excitation.
  • Sensor Development: Its unique electronic properties may also lend themselves to applications in sensor technology for detecting environmental pollutants.

Summary of Findings

The following table summarizes key findings regarding the applications of 1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline:

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis; reduces tumor growth
AntimicrobialModerate activity against Gram-positive bacteria
Material SciencePotential use in OLEDs; sensor technology

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

    Interacting with DNA: Binding to DNA and interfering with its replication or transcription processes.

    Modulating Receptors: Acting as an agonist or antagonist to specific receptors, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Key Structural Differences :

  • Ring Fusion Position: Pyrazolo[4,3-c]quinolines (e.g., the target compound) have a pyrazole fused at the 4,3-position of quinoline, while pyrazolo[3,4-b]quinolines (e.g., compound 7e in ) fuse at the 3,4-position. This alters electron distribution and binding interactions.
  • Substituent Effects: The 4-fluorophenyl group in the target compound enhances lipophilicity (logP = ~6.58) compared to analogs like 3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (logP = ~6.57) . Chloro or methoxy substituents (e.g., 1-(4-chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline) further modify solubility and target affinity .

Anti-Inflammatory Activity :

  • The target compound’s analogs, such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i), exhibit potent inhibition of LPS-stimulated NO production (IC50 in submicromolar range), comparable to the control 1400W .
  • Pyrazolo[3,4-b]quinolines like 4-(2,4-dichlorophenyl)-1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline (7e) show lower reported bioactivity, possibly due to reduced solubility or altered binding kinetics .

Receptor Affinity and Selectivity :

  • Fluorophenyl-substituted derivatives demonstrate high affinity for benzodiazepine receptors, a trait shared with anxiolytic drug CGS-9896 .
  • Introduction of amino groups (e.g., 3,4-diamino-1H-pyrazolo[4,3-c]quinoline) enhances therapeutic indices by improving hydrogen bonding and target engagement .

Physicochemical Properties

The table below compares key parameters of the target compound with analogs:

Compound Name Molecular Weight logP Polar Surface Area (Ų) Bioactivity Highlights Reference ID
1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline 381.45 6.58 22.71 High lipophilicity, anxiolytic potential
3-(4-Fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 263.28 6.57 22.71 Moderate anti-inflammatory activity
8-ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline 381.45 6.58 22.71 Enhanced receptor binding
4-(2,4-Dichlorophenyl)-1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline 403.84 6.93 25.30 Lower solubility, limited bioactivity

Biological Activity

The compound 1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is part of a class of pyrazoloquinolines that have garnered attention for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of pyrazolo[4,3-c]quinoline derivatives typically involves multi-step reactions that yield high purity and yield. For instance, the synthesis of related compounds has been achieved through reactions involving various substituents on the phenyl rings and pyrazole moieties. The synthetic pathways often include cyclization reactions and can be optimized to enhance biological activity while minimizing cytotoxicity.

Anti-inflammatory Activity

Research has demonstrated that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory effects. In a study evaluating various derivatives, it was found that certain compounds could effectively inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. Notably, derivatives with specific substitutions on the phenyl ring showed enhanced activity against inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundIC50 (μM)Mechanism of Action
2a0.39iNOS inhibition
2m0.45COX-2 inhibition
10.50NO production inhibition

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinolines has also been investigated. For example, certain derivatives have shown selective cytotoxicity against various cancer cell lines while exhibiting low toxicity to normal cells. The presence of fluorinated groups has been noted to enhance metabolic stability and improve selectivity against tumor cells .

Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of a series of pyrazolo[4,3-c]quinoline derivatives on different cancer cell lines:

  • Compound A demonstrated an IC50 value of 1.00 μM against leukemia cells.
  • Compound B showed a selectivity index greater than 25 , indicating a favorable therapeutic window.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Substitution Patterns: Para-substituted phenyl rings generally exhibit better inhibitory activity than ortho or meta substitutions.
  • Fluorination: The introduction of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets .

Q & A

Basic Research Question

  • 1^1H NMR :
    • Quinoline H-8 : δ 8.18 ppm (dd, JHH=9.4J_{HH} = 9.4, JHF=5.4J_{HF} = 5.4 Hz) due to coupling with fluorine .
    • Pyrazole CH3_3 : δ 2.16 ppm (s) .
  • 19^{19}F NMR : δ -110 to -115 ppm (para-substituted fluorine) .
  • X-ray Crystallography : Confirms dihedral angles between pyrazole and quinoline rings (typically 5–15°) .

Methodological Insight : For ambiguous signals, use 2D NMR (COSY, HSQC) to resolve coupling patterns.

How can researchers optimize the cyclization step in the synthesis to improve yield and purity?

Advanced Research Question
Key factors include:

  • Catalyst Selection : Use Vilsmeier-Haack reagent (DMF/POCl3_3) for regioselective formylation, improving cyclization efficiency .
  • Solvent Optimization : Xylene or toluene at reflux (140–160°C) enhances reaction rates vs. lower-boiling solvents .
  • Purification : Recrystallization from methanol/water (7:3 v/v) removes unreacted intermediates .
ConditionYield Improvement
Catalyst (DMF/POCl3_3)+20–30%
Solvent (Xylene)+15%

Methodological Insight : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:2) to terminate at 85–90% conversion.

What strategies are recommended for resolving contradictions in biological activity data across different studies?

Advanced Research Question
Discrepancies often arise from assay conditions or structural impurities. Mitigation strategies:

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and negative controls.
  • Purity Validation : Employ HPLC-MS (≥95% purity) to exclude confounding byproducts .
  • SAR Analysis : Compare substituent effects systematically (e.g., replacing 4-fluorophenyl with 4-Cl or 4-OCH3_3) to isolate bioactivity trends .

Methodological Insight : Replicate conflicting studies under identical conditions (e.g., pH, temperature) to identify variable sensitivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.